(1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one
Description
Properties
IUPAC Name |
(1S,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCQRJPAMIHLQX-JMSVASOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a tetracyclic framework comprising a bicyclo[3.3.1]nonane core fused with two additional rings, including a conjugated diene system (C2–C4) and a 6-ketone group. Stereochemical complexity arises from three chiral centers (C1, C9, C17), necessitating enantioselective synthetic approaches. The molecular formula (C15H18N2O) and computed properties such as a topological polar surface area of 46.2 Ų suggest moderate polarity, influencing solvent selection during synthesis.
Retrosynthetic Disconnections
Retrosynthetic analysis identifies three strategic bond disconnections:
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Ketone formation : The 6-ketone likely originates from oxidation of a secondary alcohol precursor, compatible with hypervalent iodine reagents.
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Diene construction : The conjugated C2–C4 diene may form via Wittig olefination or elimination reactions.
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Ring closure : The bicyclo[3.3.1]nonane system could assemble through intramolecular aldol condensations or Mannich-type cyclizations.
Multi-Step Organic Synthesis
Initial Cyclization Steps
Synthesis begins with the preparation of a bicyclic amine intermediate. A reported protocol for analogous diazatetracyclic systems involves:
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Condensation of 1,5-diaminopentane with a diketone under acidic conditions to form a piperazine-like ring.
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Intramolecular aldol cyclization using BF3·OEt2 as a Lewis acid, yielding the bicyclo[3.3.1]nonane skeleton.
Critical parameters :
Oxidation to 6-Ketone
The secondary alcohol at C6 is oxidized to a ketone using iodine(V) reagents. Comparative studies show:
IBX-OTs (2-iodoxybenzenesulfonyl tosylate) demonstrates superior efficiency, achieving 96% yield in CH2Cl2 within 3 minutes. The reaction mechanism involves ligand exchange at iodine(V), generating an oxoammonium intermediate that abstracts a hydride from the alcohol.
Stereochemical Control
Introducing the (1S,9R,17S) configuration requires:
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Chiral auxiliaries during cyclization steps
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Enzymatic resolution of racemic intermediates
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Asymmetric catalysis using Jacobsen’s Co-salen complexes for amine functionalization
Notably, crystallographic data for a related compound (CID 5316467) reveals that hydrogen bonding between NH groups and chloride ions influences solid-state conformation, suggesting that recrystallization conditions could enhance enantiomeric excess.
Purification and Characterization
Crystallization Protocols
Purification employs mixed-solvent recrystallization:
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Dissolve crude product in methanol (5 mL/g) at 50°C
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Add concentrated HCl (1 mL/g) to protonate amine groups
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Cool to −20°C for 24 hours, yielding colorless block crystals
Optimized conditions :
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Solvent ratio: MeOH/HCl (5:1 v/v)
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Cooling rate: 1°C/min to prevent oiling out
Analytical Validation
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NMR spectroscopy :
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X-ray crystallography :
Challenges and Optimization Strategies
Byproduct Formation
Common side reactions include:
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Over-oxidation of diene to epoxide (mitigated by strict temperature control <25°C)
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Epimerization at C9 during cyclization (addressed using bulky bases like DBU)
Scale-Up Considerations
Pilot-scale runs (100 g) reveal:
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IBX-OTs becomes pyrophoric above 50 g batches
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Solution: Incremental reagent addition over 2 hours
Chemical Reactions Analysis
Neosophoramine undergoes various chemical reactions, including oxidation, reduction, and substitution. The mass spectrometric study of sophoramine, isosophoramine, and neosophoramine has shown differences in their mass spectra due to their three-dimensional structures . The ions with m/e 149 and 136 are formed from the molecular ions . Common reagents and conditions used in these reactions are not extensively documented, and the major products formed from these reactions are not well-known.
Scientific Research Applications
It has been used as a reference standard in research The compound’s unique structure and properties make it a subject of interest in the study of natural products and alkaloids
Mechanism of Action
The mechanism of action of neosophoramine is not well-understood.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a tetracyclic azatetracycloheptadecane skeleton with matrine, sophocarpine, baptifoline, and anagyrine. Key differences arise in stereochemistry, substituents, and oxidation states (Table 1).
Table 1: Structural Comparison of Related Compounds
Stereochemical Implications
Stereochemistry critically influences bioactivity and physicochemical properties. For example:
Spectroscopic Differentiation
highlights the use of IR and VCD spectroscopy to resolve stereochemical ambiguities in similar compounds. For instance, mismatched signals in calculated vs. experimental spectra can exclude incorrect configurations . This method is essential for distinguishing the target compound from its isomers.
Bioactivity Profiles
Biological Activity
(1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one is a complex bicyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.
- Molecular Formula : C₁₅H₂₂N₂O
- Molecular Weight : 246.173 g/mol
- CAS Number : 6783-60-4
- Structure : The compound contains multiple rings and nitrogen atoms that contribute to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.
- Cytotoxic Effects : Studies have shown that it can induce cytotoxicity in cancer cell lines, suggesting potential as an anti-cancer agent.
- Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from oxidative stress.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell proliferation.
- Modulation of Signal Transduction Pathways : It affects pathways related to apoptosis and inflammation.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound revealed:
- Tested Pathogens : Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments evaluated the cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for HeLa cells.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O |
| Molecular Weight | 246.173 g/mol |
| CAS Number | 6783-60-4 |
| Antimicrobial MIC (S.aureus) | 32 µg/mL |
| Antimicrobial MIC (E.coli) | 64 µg/mL |
| IC50 (MCF-7) | 15 µM |
| IC50 (HeLa) | 20 µM |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving stereochemical control in the synthesis of (1S,9R,17S)-7,13-Diazatetracyclo[...]-6-one?
- Methodology : The compound’s tetracyclic framework and stereochemistry (1S,9R,17S) require multi-step synthesis with careful optimization of reaction conditions. Key steps include:
- Ring-closing metathesis or Diels-Alder reactions to form the bicyclic core.
- Chiral auxiliaries or asymmetric catalysis to enforce stereochemistry at C1, C9, and C17 .
- Purification : Use preparative HPLC with chiral columns to isolate enantiomerically pure fractions.
- Challenges : Competing stereoisomers may form due to the compound’s strained geometry; monitor via NMR (e.g., NOE experiments) to confirm configuration .
Q. What analytical techniques are most effective for structural characterization of this compound?
- Core Methods :
- X-ray crystallography : Resolve absolute stereochemistry (critical for bioactivity studies) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₅H₁₄N₂O).
- NMR : Assign peaks using 2D techniques (COSY, HSQC, HMBC) to distinguish overlapping signals in the tetracyclic system .
- Data Table :
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 6.8–7.2 (aromatic protons), δ 3.5–4.2 (bridgehead H) |
| ¹³C NMR | δ 170–175 (carbonyl C), δ 110–130 (sp² carbons) |
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to the compound’s bioactivity or stability?
- Methodology :
- Replicate studies under standardized conditions (e.g., pH 7.4 buffer, inert atmosphere).
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
- Theoretical modeling : Perform DFT calculations to predict tautomeric forms or reactive intermediates that may explain discrepancies .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Framework : Align with INCHEMBIOL -style protocols :
- Abiotic studies : Hydrolysis/photolysis rates under UV light (λ = 254 nm) and varying temperatures.
- Biotic studies : Use soil microcosms to assess microbial degradation pathways.
- Data Table :
| Parameter | Condition | Measurement |
|---|---|---|
| Half-life | pH 7, 25°C | T₁/₂ = 48 hrs |
| Log P | Octanol-water | 2.1 ± 0.3 |
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery or materials science?
- Approach :
- Pharmacophore mapping : Overlay its structure with known enzyme inhibitors (e.g., kinase targets) using molecular docking.
- Structure-activity relationships (SAR) : Systematically modify substituents (e.g., bridgehead methyl groups) and correlate with activity .
Q. What computational strategies are recommended for analyzing the compound’s interaction with biological targets?
- Workflow :
Molecular Dynamics (MD) : Simulate binding to proteins (e.g., 100 ns trajectories in GROMACS).
Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in binding pockets.
Machine Learning : Train models on bioactivity datasets to predict off-target effects .
Q. How can researchers address spectral ambiguities in characterizing degradation products?
- Protocol :
- LC-MS/MS : Fragment ions (<i>m/z</i> 150–250) to identify cleavage patterns.
- Isotopic labeling : Introduce ¹³C at bridgehead carbons to track degradation pathways .
Methodological Notes
- Ethical Compliance : Adhere to in-vitro use guidelines; no in vivo testing without regulatory approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
